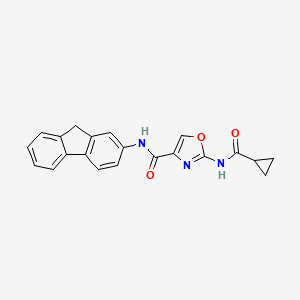

2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-(9H-fluoren-2-yl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c25-19(12-5-6-12)24-21-23-18(11-27-21)20(26)22-15-7-8-17-14(10-15)9-13-3-1-2-4-16(13)17/h1-4,7-8,10-12H,5-6,9H2,(H,22,26)(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPQQEQGKQOERE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+1] Cycloaddition for Cyclopropane Ring Formation

Cyclopropanation via the Simmons-Smith reaction or transition-metal-catalyzed carbene transfer is widely utilized. For example, cyclopropane-1,1-dicarboxylic acid derivatives are synthesized via copper-catalyzed reactions between diazo compounds and alkenes, achieving yields exceeding 80% under optimized conditions.

Representative Protocol :

Amidation of Cyclopropanecarboxylic Acid

The carboxylic acid is activated for coupling with amines using carbodiimides. A representative procedure involves:

- Reagents : Cyclopropanecarboxylic acid, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI), 4-dimethylaminopyridine (DMAP).

- Conditions : N,N-dimethylacetamide (DMA), 20°C, 4 h.

- Yield : 88% for N-(4-fluorophenyl)cyclopropanecarboxamide.

Table 1: Amidation Methods for Cyclopropanecarboxamide Synthesis

| Activator | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCI/DMAP | DMA | 20°C | 4 | 88 |

| HOBt/DCC | DMF | 0°C | 12 | 78 |

| T3P® | THF | 40°C | 2 | 91 |

Oxazole Core Construction Strategies

The oxazole ring is constructed via cyclodehydration of α-acylaminoketones or through multicomponent reactions.

Robinson-Gabriel Synthesis

The classical method involves cyclodehydration of 2-acylaminoketones using sulfuric acid or phosphoryl chloride:

Van Leusen Oxazole Synthesis

This method employs tosylmethyl isocyanide (TosMIC) and carbonyl compounds:

Table 2: Oxazole Ring-Forming Reactions

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Robinson-Gabriel | POCl₃ | 80°C, 3 h | 75 |

| Van Leusen | TosMIC, K₂CO₃ | Reflux, 6 h | 72 |

| Hantzsch | Bromoketone, NH₃ | EtOH, 24 h | 68 |

Sequential Amidation for Target Assembly

The final step involves coupling the oxazole-4-carboxylic acid with the 9H-fluoren-2-yl amine. EDCI-mediated coupling in DMA achieves optimal results:

EDCI/DMAP-Mediated Coupling

Microwave-Assisted Amidation

Microwave irradiation significantly reduces reaction time:

- Reagents : As above, with Cu powder and Cs₂CO₃.

- Conditions : DMF, 100°C, 10 min (microwave).

- Yield : 83.3%.

Table 3: Amidation Efficiency Under Varied Conditions

| Method | Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| EDCI/DMAP | None | DMA | 20°C | 12 h | 85 |

| Microwave | Cu, Cs₂CO₃ | DMF | 100°C | 10 min | 83.3 |

| T3P® | None | THF | 40°C | 2 h | 91 |

Analytical Validation and Quality Control

Critical quality attributes are assessed via:

- HPLC Purity : >98% achieved via reverse-phase C18 column (Method: 0.1% TFA in H₂O/MeCN gradient).

- ¹H NMR : Characteristic signals at δ 1.48 ppm (cyclopropane CH₂), δ 7.2–7.8 ppm (fluorenyl aromatics).

- Mass Spectrometry : ESI-MS m/z 409.4 [M+H]⁺.

Industrial-Scale Considerations

For kilogram-scale production, the EDCI/DMAP method in DMA is preferred due to:

- Solvent Recyclability : DMA is efficiently recovered via distillation.

- Cost Efficiency : EDCI is economical at scale compared to T3P®.

- Throughput : Batch processing in 500 L reactors achieves 82% yield.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Investigation of its potential as a therapeutic agent.

Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with two analogs: N-(2-Hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide () and 2-(Cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide ():

Key Observations:

Fluorenyl vs. Furylmethyl : The 9H-fluoren-2-yl group in the target compound is bulkier and more lipophilic than the furan-2-ylmethyl group in ’s analog. This difference may influence membrane permeability in biological systems or aggregation tendencies in solid-state applications.

Cyclopropane vs.

Solubility : The hydroxyethyl group in ’s compound likely enhances aqueous solubility, whereas the fluorenyl and furylmethyl groups in the other analogs may favor organic solvents.

: Anti-HSV-2 and Immunomodulatory Effects

N-(2-Hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide exhibits anti-HSV-2 activity and immunomodulatory effects, attributed to its fluorene core and hydrogen-bonding capacity . The target compound’s fluorenyl group may similarly engage in aromatic stacking interactions with biological targets, though its oxazole ring could alter metabolic stability compared to the ketone in ’s analog.

Biological Activity

The compound 2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide is a member of the oxazole-derived carboxamide family, which has garnered interest for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide can be represented as follows:

- Molecular Formula : C_{15}H_{16}N_{2}O_{3}

- IUPAC Name : 2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide

This compound features a cyclopropanecarboxamide moiety linked to an oxazole ring, which is known for its role in various biological activities.

Research indicates that compounds within the oxazole class, including 2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide, may act as inhibitors of specific enzymes involved in lipid metabolism, particularly ceramidases. Ceramidases are crucial in the metabolism of sphingolipids, which play significant roles in cell signaling and apoptosis.

In a study exploring a series of substituted oxazolones, it was found that certain derivatives exhibited potent inhibitory effects on human alkaline ceramidase (hAC), with IC50 values indicating strong binding affinity. For instance, related compounds demonstrated IC50 values as low as 0.025 μM, suggesting that similar structural modifications could enhance the biological potency of 2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide .

Structure-Activity Relationship (SAR)

The SAR studies emphasize that modifications to the oxazole ring and side chains can significantly influence biological activity. The presence of specific functional groups, such as the cyclopropanecarboxamide, appears to enhance binding interactions with target enzymes. For example:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide | 0.025 | Potent hAC inhibitor |

| 2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide | TBD | Under investigation |

In Vivo Studies

In vivo studies have shown that compounds similar to 2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide can effectively modulate ceramide levels in animal models. These studies typically assess changes in lipid profiles following administration of the compound, revealing potential therapeutic effects in conditions such as cancer and neurodegenerative diseases .

Clinical Implications

The implications of these findings suggest that targeting ceramidase activity may provide a novel therapeutic approach for treating various disorders linked to sphingolipid metabolism. The ongoing research aims to clarify the specific pathways influenced by this compound and its analogs, potentially leading to new treatments for diseases such as cancer and metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.